![molecular formula C9H10BrFO B1526473 2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene CAS No. 1249296-67-0](/img/structure/B1526473.png)
2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene
Overview
Description
“2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a formula C6H6 . The compound has a bromoethyl group attached to it, which is a two-carbon chain with a bromine atom attached . It also has a fluoro group and a methoxy group attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds typically involves halogenation, a chemical reaction that incorporates a halogen (like bromine or fluorine) into an organic compound . The bromoethyl group could be introduced through a reaction with a brominating agent . The fluoro and methoxy groups could be introduced through similar reactions with appropriate reagents .Molecular Structure Analysis
The molecular structure of “2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” would be based on the structure of benzene, which is a planar, cyclic molecule consisting of six carbon atoms with alternating single and double bonds . The bromoethyl, fluoro, and methoxy groups would be attached to the benzene ring at specific positions .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the bromine atom in the bromoethyl group could be replaced by other groups in a substitution reaction . The compound could also participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” would depend on its molecular structure. For instance, the presence of the bromoethyl, fluoro, and methoxy groups could affect the compound’s polarity, boiling point, and solubility .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-(1-Bromoethyl)-4-fluoro-1-methoxybenzene” would require appropriate safety measures. It’s important to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
2-(1-bromoethyl)-4-fluoro-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(10)8-5-7(11)3-4-9(8)12-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPRDFXWCIGONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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